molecular formula C8H10N4 B1610108 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole CAS No. 37570-94-8

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B1610108
CAS No.: 37570-94-8
M. Wt: 162.19 g/mol
InChI Key: KMRPQHUALQQSPI-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic organic compound with the molecular formula C8H10N4. It is part of the imidazole family, characterized by two fused imidazole rings with methyl groups attached to the nitrogen atoms at the 1 and 1’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with methylating agents under controlled conditions. For example, the reaction of imidazole with methyl iodide in the presence of a base like potassium carbonate can yield 1,1’-dimethylimidazole, which can then be further reacted to form 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole .

Industrial Production Methods: Industrial production of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Dimethyl-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions in enzymes, altering their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 1 and 1’ positions enhances its stability and ability to form coordination complexes, making it valuable in various applications .

Properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPQHUALQQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435850
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37570-94-8
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2′-biimidazole (Fieselmann, B. F., et al. Inorg. Chem. 17, 2078(1978)) (4.6 g, 34.3 mmoles) in 100 mL dry DMF in a 250 ml round bottom flask cooled in an ice/water bath was added in portions NaH(60% in mineral oil, 2.7 g, 68.6 mmoles). After the solution was stirred at 0° C. for one hour under N2, methyl toluenesulfonate (10.3 mL, 68.6 mmoles) was added in small portions using a syringe over 30 min. The stirring of the solution in the ice/water bath was continued for 1 h and then at room temperature for 3 h. The solvent was removed by vacuum distillation. The dark residue was triturated with ether and then suction filtered and dried under vacuum. The product was purified by sublimation. Yield: 80%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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